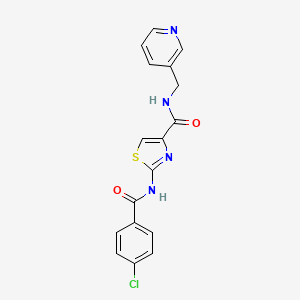

2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

描述

2-(4-Chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further linked to a pyridin-3-ylmethyl moiety, while the 2-position of the thiazole ring is modified with a 4-chlorobenzamido group. This compound shares structural motifs with bioactive molecules targeting bacterial infections, insecticidal activity, and enzyme modulation . Its molecular formula is C₁₆H₁₂ClN₃O₂S, with a calculated molecular weight of 345.81 g/mol.

属性

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2S/c18-13-5-3-12(4-6-13)15(23)22-17-21-14(10-25-17)16(24)20-9-11-2-1-7-19-8-11/h1-8,10H,9H2,(H,20,24)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFLLDTYJBEFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, identified by its CAS number 941970-57-6, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may confer various therapeutic properties, particularly in the context of cancer and inflammatory diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 372.8 g/mol. The structural characteristics include:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen, pivotal in many biological activities.

- Chlorobenzamide group : This moiety may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 941970-57-6 |

| Molecular Formula | C₁₇H₁₃ClN₄O₂S |

| Molecular Weight | 372.8 g/mol |

Anticancer Properties

Research indicates that thiazole derivatives, including compounds similar to this compound, exhibit significant anticancer activities. For instance, studies have identified thiazole-based compounds as potent inhibitors of Src/Abl kinases, which are crucial in various cancers, including chronic myelogenous leukemia (CML). These compounds have demonstrated substantial antiproliferative effects against tumor cell lines, showcasing complete tumor regression in xenograft models at tolerable doses .

Inhibition of Phosphodiesterase (PDE)

Another area of interest is the inhibition of phosphodiesterase type 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP). Compounds that inhibit PDE4 can be beneficial in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis. The thiazole structure is known to facilitate interactions with PDE enzymes, potentially making this compound a candidate for further investigation in this context .

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may act via:

- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival.

- cAMP Modulation : By inhibiting PDE4, the compound may increase intracellular cAMP levels, leading to altered cellular responses in inflammatory pathways.

Case Studies and Research Findings

Recent studies have explored various thiazole derivatives for their biological activities. For example:

- Src/Abl Kinase Inhibition : A study reported that substituted thiazoles demonstrated IC50 values indicating strong inhibition against Src/Abl kinases, correlating with significant antiproliferative activity against different cancer cell lines .

- PDE Inhibition : Another investigation highlighted a thiazol derivative with an IC50 value of 2.12 µM for PDE4B inhibition, suggesting potential therapeutic applications in inflammatory diseases .

科学研究应用

Anticancer Properties

Thiazole derivatives, including the compound , have shown promising anticancer activity. Studies indicate that compounds with thiazole moieties can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells. For instance, a thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 μM against breast cancer cells, which is comparable to standard treatments like 5-fluorouracil (IC50 = 6.14 μM) .

Antimicrobial Activity

Research has illustrated that thiazole-based compounds possess significant antimicrobial properties. A study focusing on pyridine-thiazole hybrids revealed their effectiveness against Mycobacterium tuberculosis and various bacterial strains. The presence of specific substituents, such as chlorine, enhances their antimicrobial efficacy .

Anticonvulsant Effects

Some thiazole derivatives have been evaluated for their anticonvulsant properties. A notable study reported that certain synthesized thiazole analogues exhibited high protective indices against seizures in animal models, suggesting potential use in epilepsy treatment .

Synthetic Routes

The synthesis of 2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of Thiazole Ring : Utilizing thiourea derivatives and appropriate aldehydes.

- Amidation Reaction : Reacting the thiazole with 4-chlorobenzoyl chloride to introduce the benzamide group.

- Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.

This synthetic approach allows for the modification of various substituents on the thiazole and pyridine rings, which can influence biological activity .

Case Study: Anticancer Activity Evaluation

A recent study synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer activity against multiple cell lines. The results showed that compounds with electron-withdrawing groups significantly enhanced cytotoxicity compared to those without these groups. For example, a compound with a chlorine substituent exhibited an IC50 value of 2.01 µM against HT29 colon cancer cells .

Case Study: Antimicrobial Efficacy

In another investigation, a library of thiazole derivatives was tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that certain compounds demonstrated MIC values as low as 0.09 µg/mL , indicating strong antibacterial properties .

Data Table: Summary of Biological Activities

相似化合物的比较

Comparison with Structurally Similar Compounds

Thiazole-4-carboxamide derivatives are widely explored for diverse pharmacological applications. Below is a detailed comparison of 2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide with analogous compounds from recent studies.

Table 1: Structural and Functional Comparison of Thiazole-4-carboxamide Derivatives

Key Findings:

Substituent Impact on Bioactivity: The target compound’s pyridin-3-ylmethyl group distinguishes it from insecticidal analogs in , which feature bulkier substituents like bromo-pyrazolyl or dichlorophenyl groups. These modifications enhance insecticidal potency but reduce solubility . Acotiamide Hydrochloride () replaces the thiazole’s aromatic substituents with a flexible bis(isopropyl)aminoethyl chain, enabling gastrointestinal motility enhancement via acetylcholinesterase inhibition .

Molecular Weight and Pharmacokinetics :

- The target compound’s lower molecular weight (345.81 g/mol) compared to derivatives (423–584 g/mol) suggests better membrane permeability, a critical factor for antibacterial applications .

Structural Analog with Thiophene Core :

- The thiophene-2-carboxamide analog in shares the pyridin-3-ylmethyl group but replaces the thiazole with a thiophene ring. This substitution alters electronic properties and may influence target specificity .

Research Findings and Mechanistic Insights

- The 4-chlorobenzamido group in the target may enhance binding to similar targets .

- Insecticidal Activity : highlights that bromine and chloropyridinyl substituents in thiazole-4-carboxamides improve insecticidal efficacy against Spodoptera frugiperda. The absence of these groups in the target compound suggests divergent applications .

- Crystallographic Data : The Cambridge Structural Database () contains over 250,000 entries for small molecules, enabling comparative analysis of thiazole derivatives’ bond angles and conformations to predict stability .

常见问题

Q. What are the key synthetic strategies for preparing 2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide?

The synthesis typically involves:

- Thiazole ring formation : Cyclization of thioamides with α-haloketones under acidic/basic conditions .

- Amidation : Coupling of the thiazole-4-carboxylic acid intermediate with 3-(aminomethyl)pyridine using EDCI/HOBt as coupling agents in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .

- Substituent introduction : The 4-chlorobenzamido group is introduced via nucleophilic acyl substitution using 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) .

Q. How is the purity and structural integrity of the compound validated?

- Analytical techniques :

- HPLC : Purity >98% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- NMR : and NMR verify substituent positions (e.g., pyridin-3-ylmethyl NH at δ 8.5–9.0 ppm; thiazole C=O at ~165 ppm) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 403.8) .

Q. What preliminary biological screening assays are recommended for this compound?

- Kinase inhibition : Screen against CDK2 or other kinases using ATP-competitive assays (IC determination) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (typical range: 1–100 µM) .

Advanced Research Questions

Q. How can contradictory data in pharmacological assays (e.g., varying IC50_{50}50 values) be resolved?

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Derivatization : Introduce solubilizing groups (e.g., PEG chains, sulfonates) at the pyridine or thiazole nitrogen without disrupting pharmacophore interactions .

- Formulation : Use co-solvents (e.g., Cremophor EL) or nanoencapsulation to enhance aqueous stability .

- LogP adjustment : Replace the 4-chlorobenzamido group with polar substituents (e.g., -COOH, -SOH) guided by computational QSAR models .

Q. How can crystallographic challenges (e.g., low-resolution data) be addressed during structural elucidation?

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for small crystals .

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate with R values < 0.25 .

- Validation tools : Cross-check with the Cambridge Structural Database (CSD) for similar thiazole-carboxamide motifs .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking simulations : Use AutoDock Vina to model interactions with CDK2’s ATP-binding pocket (PDB: 1AQ1) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bonds with Glu81, hydrophobic contacts with Ile10) using MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。